molecular formula C21H26N6O4S B606603 Ceralasertib formate CAS No. 1352280-98-8

Ceralasertib formate

カタログ番号 B606603
CAS番号: 1352280-98-8
分子量: 458.537
InChIキー: JOKLXYXIZOXQHY-FQAMYIAXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ceralasertib, also known as AZD6738, is an orally available morpholino-pyrimidine-based inhibitor of ataxia telangiectasia and rad3 related (ATR) kinase, with potential antineoplastic activity. Upon oral administration, ATR kinase inhibitor Ceralasertib selectively inhibits ATR activity by blocking the downstream phosphorylation of the serine/threonine protein kinase CHK1. This prevents ATR-mediated signaling, and results in the inhibition of DNA damage checkpoint activation, disruption of DNA damage repair, and the induction of tumor cell apoptosis.

科学的研究の応用

1. Role in Cancer Treatment

  • Combination with Chemotherapy : Ceralasertib has been studied in combination with chemotherapy agents like paclitaxel and carboplatin in various cancers, including melanoma and solid tumors. These studies have shown promising antitumor activity and tolerability in patients with advanced malignancies (Kim et al., 2021); (Yap et al., 2021).
  • Monotherapy and Combination with Other Agents : Ceralasertib has been explored as monotherapy and in combination with other agents like olaparib and durvalumab. These combinations have been tested in various cancers, including gastric and biliary tract cancer, demonstrating some degree of antitumor activity (Kwon et al., 2022); (Nam et al., 2021).

2. Role in Enhancing DNA Damage Response

  • ATR Inhibition : As an ATR inhibitor, ceralasertib plays a critical role in disrupting the DNA damage repair pathways in cancer cells, leading to increased sensitivity to DNA-damaging agents and the induction of tumor cell apoptosis (Definitions, 2020).

3. Investigational Studies in Specific Cancers

  • Studies in Melanoma and Ovarian Cancer : Clinical trials have investigated the use of ceralasertib in metastatic melanoma and ovarian cancer, particularly in cases resistant to standard treatments like anti-PD-1 therapy. These studies have shown some effectiveness in tumor control and progression (Kwon et al., 2021).

4. Exploration in Combination Therapies

  • ATR and PARP Inhibitor Combinations : Ceralasertib's combination with PARP inhibitors like olaparib has shown potential in enhancing antitumor effects in various cancer types. This approach aims to exploit DNA repair vulnerabilities in cancer cells (Mahdi et al., 2021).

5. Preclinical and Clinical Research Applications

  • Preclinical Models : Preclinical models have been utilized to understand the pharmacokinetics and pharmacodynamics of ceralasertib in combination with other agents, providing insights into potential clinical applications (Hall et al., 2020); (Gill et al., 2021).

特性

CAS番号

1352280-98-8

製品名

Ceralasertib formate

分子式

C21H26N6O4S

分子量

458.537

IUPAC名

4-[4-[1-[[S(R)]-S-Methylsulfonimidoyl]cyclopropyl]-6-[(3R)-3-methyl-4-morpholinyl]-2-pyrimidinyl]-1H-pyrrolo[2,3-b]pyridine, formic acid

InChI

InChI=1S/C20H24N6O2S.CH2O2/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18;2-1-3/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23);1H,(H,2,3)/t13-,29-;/m1./s1

InChIキー

JOKLXYXIZOXQHY-FQAMYIAXSA-N

SMILES

C[C@H]1N(C2=CC(C3([S@@](=N)(C)=O)CC3)=NC(C4=C5C(NC=C5)=NC=C4)=N2)CCOC1.O=CO

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Ceralasertib formate;  Ceralasertib;  AZD-6738;  AZD6738;  AZD 6738; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceralasertib formate
Reactant of Route 2
Reactant of Route 2
Ceralasertib formate
Reactant of Route 3
Reactant of Route 3
Ceralasertib formate
Reactant of Route 4
Reactant of Route 4
Ceralasertib formate
Reactant of Route 5
Reactant of Route 5
Ceralasertib formate
Reactant of Route 6
Reactant of Route 6
Ceralasertib formate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。